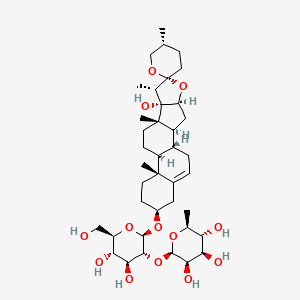

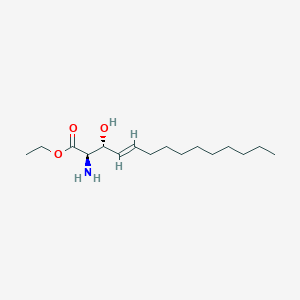

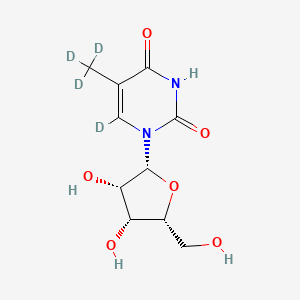

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acid ethyl esters involves the coupling of carboxylic acid derivatives with amino compounds. Research indicates methodologies such as the coupling of para-ferrocenyl benzoic acid with amino acid esters using conventional protocols involving dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Savage et al., 2005). This method is a cornerstone in the synthesis of various amino acid ethyl esters, providing a pathway to introduce specific functional groups and structural motifs into the compound.

Molecular Structure Analysis

Molecular structure analysis of amino acid ethyl esters, including those similar to "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester," often involves X-ray crystallography and spectroscopic techniques such as NMR and mass spectrometry. These techniques offer insights into the compound's configuration, stereochemistry, and the spatial arrangement of atoms, crucial for understanding its reactivity and interactions (Savage et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of amino acid ethyl esters is influenced by the presence of both amino and ester functional groups. These compounds participate in various chemical reactions, including esterification, amidation, and reactions with active methylene compounds, leading to the synthesis of tetramic acids and other significant derivatives (Detsi et al., 1996). These reactions underscore the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties of amino acid ethyl esters, such as solubility, melting point, and optical activity, are fundamental characteristics that influence their handling and application in various chemical processes. While specific data for "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester" might not be readily available, the general class of similar compounds exhibits a range of physical properties that facilitate their use in synthesis and analytical applications.

Chemical Properties Analysis

The chemical properties of amino acid ethyl esters, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are pivotal in dictating their role in synthesis pathways. Their reactivity can be tailored through modifications to the amino and ester groups, enabling the synthesis of a wide array of derivatives with desired chemical functionalities (Dudley et al., 2004).

Propiedades

IUPAC Name |

ethyl (E,2R,3R)-2-amino-3-hydroxytetradec-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSSMZKPJPOGR-MSIAHBHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(C(=O)OCC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside](/img/no-structure.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)